molecular formula C9H17NO3 B1296727 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy- CAS No. 106157-94-2

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

Cat. No. B1296727
M. Wt: 187.24 g/mol
InChI Key: OVRSIQWVIJSERH-UHFFFAOYSA-N
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Description

“1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-” is a chemical compound with the molecular formula C9H17NO . It is related to 5-(dimethylamino)-1,1-diphenyl-1-penten-3-one hydrochloride, which is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the Mannich reaction, a fundamental type of organic chemistry reaction, has been used in the production of various medicines, natural goods, and industrial chemicals . In a study titled “Ketenes. VIII. Some Reactions of 1-(Dimethylamino)-4-methyl-1-penten-3-one”, systematic model studies resulted in the identification of 1-hydroxy-3-pentanone and 4-hydroxy-3,8-decanedione as degradation products as well as S-(3-oxopentyl)-l-cysteine in the presence of the amino acid .

Scientific Research Applications

Reaction and Isomerization Studies

  • Reaction with Dialkylamines : A study explored the reaction of similar compounds with dialkylamines, observing that the reaction's direction depends on the amine's structure, indicating potential in synthetic chemistry (Borisova et al., 1985).

  • Electrochemical Behavior : Research on the electrochemical properties of related compounds has shown that they undergo two one-electron processes in an acidic medium, suggesting applications in electrochemical analysis and synthesis (Almirón et al., 1988).

  • Synthesis and Azannulation : A study focused on the conversion of related compounds into pyridines, which are important in chemical and biological contexts, highlighting their utility in the synthesis of complex organic structures (Cocco et al., 2001).

  • Photolysis and Polymer Studies : Research into the photolysis of polymers related to 1-Penten-3-one compounds has provided insights into their degradation pathways and stability, relevant for material science applications (Naito et al., 1984).

Catalysis and Synthesis

  • Oligomerization Catalysts : Halogen-substituted iron(III) di(imino)pyridine complexes, related to 1-Penten-3-one compounds, have been shown to catalyze oligomerization reactions of alkenes, indicating potential uses in industrial chemistry and polymer production (Ritter & Alt, 2020).

  • Homogeneous and Heterogeneous Reactions : Studies have shown that metallocene catalysts, similar in structure to 1-Penten-3-one, can be used in the oligomerization of olefins, with applications in synthesizing various organic compounds (Ritter & Alt, 2019).

  • Gas-phase Reactions : Research has evaluated the products of gas-phase reactions involving compounds similar to 1-Penten-3-one, contributing to our understanding of atmospheric chemistry and pollution studies (Atkinson et al., 1995).

  • Synthesis of Heterocyclic Compounds : Studies have focused on the reaction of related compounds with amines to yield heterocyclic structures, demonstrating their role in synthesizing complex organic molecules (Kantlehner et al., 2019).

Medical and Biological Applications

  • Mitochondrial Function Inhibition : Some Mannich bases of related compounds have been evaluated for their effects on mitochondrial function, indicating potential applications in biological research and drug development (Dimmock et al., 1976).

properties

IUPAC Name

1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(12-4,13-5)8(11)6-7-10(2)3/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRSIQWVIJSERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340727
Record name 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-

CAS RN

106157-94-2
Record name 1-Penten-3-one, 1-(dimethylamino)-4,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g (0.76 mol) of 3,3-dimethoxy-2-butanone (16) were stirred together with 90.2 g of N,N-dimethylformamide dimethyl acetal (17) (0.76 mol) at 120° C. for 48 h. The methanol which was formed in the reaction was removed continuously from the reaction solution by means of distillation. Crystallization occurred spontaneously when the solution was cooled, with the crystallization being brought to completion by adding a little heptane. This resulted in 128.24 g of crude product 18 (yield 90%), which was reacted without any further purification.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3,3-dimethoxy-2-butanone (25 g, 189.2 mmol) and N,N-dimethylformamide dimethylacetal (22.5 g, 189.2 mmol) were stirred at 110° C. for 30 hours and then distilled (115° C., 1 mmHg) thus obtaining 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one, as a yellow solid (27.3 g, 146 mmol, 77%). Onto a solution of sodium (3.48 g, 151.6 mmol) in anhydrous ethanol (400 mL), solid guanidine hydrochloride (14.5 g, 151.6 mmol) was added at r.t., to give a white suspension into which a solution of 1-(dimethylamino)-4,4-dimethoxypent-1-en-3-one (28.4 g, 151.6 mmol) in anhydrous ethanol (50 mL) was added. The mixture was refluxed for 19 hours. After cooling, the precipitate was filtered and washed with ethanol and with plenty of water, thus obtaining a white solid (8.56 g). The ethanolic solutions were concentrated to dryness, taken up with boiling ethyl acetate (1 L), filtered while hot and then cooled to yield a second crop. Total amount of 4-(1,1-dimethoxyethyl)pyrimidin-2-amine: 17.66 g, 63.5%. A solution of the said amine (17.5 g, 95.5 mmol) in formic acid was stirred at r.t. for 6 hours and concentrated to dryness and the residue was stirred in ethanol (50 mL) and then filtered thus obtaining 1-(2-aminopyrimidin-4-yl)ethanone (9.2 g, 70%). To a solution of 1-(2-aminopyrimidin-4-yl)ethanone (412 mg, 3 mmol) in glacial acetic acid (1 mL) and 48% aq. HBr (0.3 mL), bromine (0.153 mL) in acetic acid (0.4 mL) was added and the resulting orange solution was stirred at room temperature for 15 hours. After diluting with ethyl acetate (15 mL), the precipitate was filtered and washed with ethyl acetate thus affording the title compound as a whitish solid (580 mg, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Four
Quantity
14.5 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

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